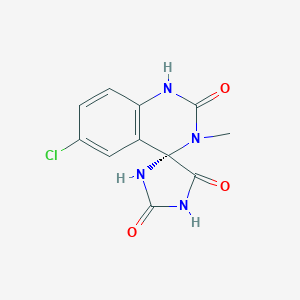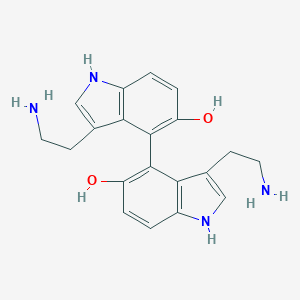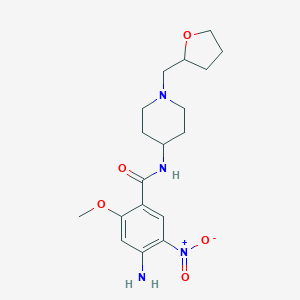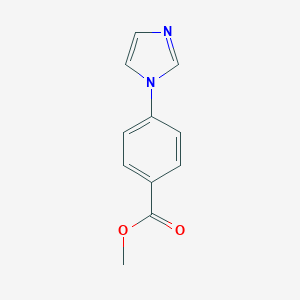![molecular formula C12H16O3 B034402 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid CAS No. 104483-03-6](/img/structure/B34402.png)
2-Hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid
Übersicht
Beschreibung
Hydroxy(4-isobutylphenyl)acetic acid is a compound that belongs to the class of carboxylic acids It is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy(4-isobutylphenyl)acetic acid can be synthesized through several methods. One common approach involves the hydroxylation of 4-isobutylphenylacetic acid. This reaction typically requires a strong oxidizing agent, such as potassium permanganate or chromium trioxide, under acidic conditions. Another method involves the use of microbial biotransformation, where specific strains of bacteria or fungi are employed to introduce the hydroxyl group into the 4-isobutylphenylacetic acid molecule.
Industrial Production Methods
Industrial production of Hydroxy(4-isobutylphenyl)acetic acid often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy(4-isobutylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 4-isobutylphenylacetic acid or 4-isobutylbenzaldehyde.
Reduction: Formation of 4-isobutylphenylethanol.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
Hydroxy(4-isobutylphenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in developing new pharmaceutical agents with improved efficacy and reduced side effects.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of Hydroxy(4-isobutylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to inhibit the cyclooxygenase (COX) enzymes, similar to ibuprofen, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . This inhibition leads to its anti-inflammatory and analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Hydroxy(4-isobutylphenyl)acetic acid can be compared with other similar compounds, such as:
Ibuprofen: Both compounds share a similar structure, but Hydroxy(4-isobutylphenyl)acetic acid has an additional hydroxyl group, which may confer different pharmacological properties.
Phenylacetic acid: A simpler structure lacking the isobutyl and hydroxyl groups, used as a precursor in organic synthesis.
2-Phenylpropionic acid: Another structurally related compound with different substituents on the aromatic ring.
Hydroxy(4-isobutylphenyl)acetic acid is unique due to its specific structural features, which may result in distinct biological activities and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
104483-03-6 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
JXPAIKLCYWSQED-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
Synonyme |
Benzeneacetic acid, -alpha--hydroxy-4-(2-methylpropyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

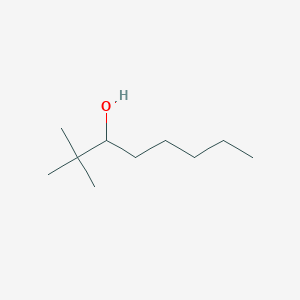
![3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B34322.png)




![2-HEXYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE](/img/structure/B34335.png)
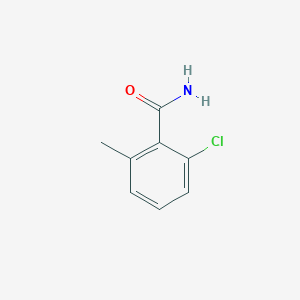
![N-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B34339.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
